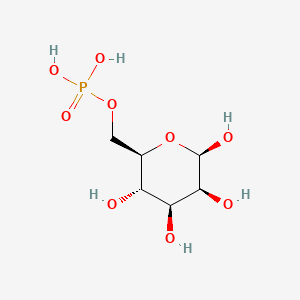

beta-D-mannose 6-phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40436-61-1 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-RWOPYEJCSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

The Mannose 6 Phosphate Dependent Lysosomal Targeting Pathway

Initial Phosphorylation Events in the Golgi Apparatus

The journey of lysosomal hydrolases to their final destination begins in the cis-Golgi, where they are specifically recognized and tagged with a phosphate (B84403) group on certain mannose residues. This initial phosphorylation is a critical determinant for their subsequent sorting and transport.

N-Acetylglucosamine-1-Phosphotransferase (GNPT) Mediated Tagging

The first and rate-limiting step in the formation of the M6P marker is catalyzed by UDP-N-acetylglucosamine-1-phosphotransferase, more commonly known as GlcNAc-1-phosphotransferase (GNPT). This enzyme is responsible for the transfer of a GlcNAc-1-phosphate moiety from a UDP-GlcNAc donor to the C6 hydroxyl group of terminal mannose residues on N-linked glycans of lysosomal hydrolases.

The functional GNPT enzyme is a complex hexamer composed of two alpha (α), two beta (β), and two gamma (γ) subunits, encoded by the GNPTAB and GNPTG genes, respectively. The α and β subunits are initially synthesized as a single precursor protein (GNPTAB) which undergoes proteolytic cleavage in the Golgi apparatus to yield the mature α and β subunits. The γ subunits are encoded by the GNPTG gene and associate with the α2β2 complex to form the functional α2β2γ2 hexamer.

The α and β subunits together form the catalytic core of the enzyme. The α-subunit contains the active site responsible for the phosphotransferase activity, while the β-subunit possesses a domain that is crucial for the recognition of lysosomal hydrolases. The γ-subunits play a critical role in substrate recognition, specifically in enhancing the affinity and specificity of the enzyme for its lysosomal hydrolase substrates.

| Subunit | Gene | Precursor Protein | Key Functions |

| Alpha (α) | GNPTAB | GNPTAB | Contains the catalytic site for phosphotransferase activity. |

| Beta (β) | GNPTAB | GNPTAB | Involved in the recognition of lysosomal hydrolases. |

| Gamma (γ) | GNPTG | GNPTG | Enhances substrate recognition and binding affinity. |

The transfer of the GlcNAc-1-phosphate group to the mannose residue is a key catalytic event. The reaction involves the nucleophilic attack of the C6 hydroxyl group of a terminal mannose residue on the α-phosphate of UDP-GlcNAc. This results in the formation of a phosphodiester bond, linking GlcNAc-1-phosphate to the mannose and releasing UMP. This "tagging" step is the first of two reactions required to generate the M6P signal.

The specificity of the M6P pathway relies on the ability of GNPT to selectively recognize and phosphorylate lysosomal hydrolases from the vast array of other glycoproteins transiting through the Golgi. This recognition is not based on a simple consensus sequence of amino acids, but rather on a three-dimensional protein patch, often referred to as a "lysosomal recognition patch" or "lysosomal targeting determinant." This patch is formed by the folding of the polypeptide chain, bringing together specific amino acid residues from different regions of the protein to create a unique surface that is recognized by the GNPT enzyme complex. The γ-subunits of GNPT are thought to play a crucial role in the initial binding to these recognition patches, thereby increasing the efficiency and specificity of the phosphorylation reaction.

Recent studies have identified auxiliary proteins that are essential for the proper localization and function of GNPT. One such protein is LYSET (Lysosomal Enzyme Trafficking Factor), also known as TMEM251. LYSET is a multi-pass transmembrane protein that resides in the Golgi apparatus and is critical for the exit of GNPT from the endoplasmic reticulum and its subsequent localization to the Golgi. In the absence of LYSET, the GNPT complex is unstable and is prematurely degraded, leading to a loss of lysosomal hydrolase phosphorylation and the severe lysosomal storage disorder, mucolipidosis type II. LYSET is believed to function as a cargo receptor or an escort protein for the GNPT complex, ensuring its correct folding, assembly, and transport to the Golgi.

GlcNAc Removal by N-Acetylglucosamine-1-Phosphodiester α-N-Acetylglucosaminidase (UCE)

Following the addition of the GlcNAc-1-phosphate tag by GNPT, the second and final step in the formation of the M6P marker is the removal of the "covering" N-acetylglucosamine (GlcNAc) group. This reaction is catalyzed by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme" (UCE). UCE is a transmembrane protein that is also localized to the Golgi apparatus. It specifically recognizes the GlcNAc-1-phosphate-mannose diester on the N-linked glycans of the newly tagged lysosomal hydrolases and cleaves the phosphodiester bond between the GlcNAc and the phosphate group. This cleavage exposes the mannose 6-phosphate recognition marker, which is now available to be recognized by the M6P receptors for subsequent transport to the lysosome.

Mannose 6-Phosphate Receptor (MPR) Recognition and Sorting

Mannose 6-Phosphate Receptor (MPR) Recognition and Sorting

The recognition of the M6P signal and the subsequent sorting of lysosomal enzymes are carried out by two distinct but related mannose 6-phosphate receptors (MPRs). rupress.org These receptors, the cation-independent mannose 6-phosphate receptor (CI-MPR) and the cation-dependent mannose 6-phosphate receptor (CD-MPR), are both type I transmembrane proteins with large extracytoplasmic domains responsible for M6P binding, a single transmembrane domain, and a short cytoplasmic tail that contains sorting signals. wikipedia.org While both receptors bind M6P, they exhibit differences in their structure, cation dependency, and ligand binding properties, suggesting they may have distinct but overlapping roles in lysosomal enzyme trafficking. nih.gov

Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR/IGF2R)

The cation-independent mannose 6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), is a large, multifunctional glycoprotein (B1211001) with a molecular weight of approximately 300 kDa. wikipedia.orgwikipedia.org Its substantial extracytoplasmic domain is composed of 15 homologous repeats, each about 147 amino acids in length. wikipedia.orgnih.gov Within this extensive domain, the CI-MPR possesses two distinct M6P binding sites, located in domains 3 and 9, and a weaker binding site in domain 5. wikipedia.org Domain 11 is responsible for binding insulin-like growth factor 2 (IGF2). wikipedia.org The CI-MPR functions as a monomer and, in addition to its role in the trans-Golgi network, is also found on the cell surface where it can internalize extracellular M6P-containing ligands. wikipedia.org

| Feature | Description |

| Alternate Names | Insulin-like growth factor 2 receptor (IGF2R), CI-M6PR, MPR1, CD222 wikipedia.orguniprot.org |

| Molecular Weight | ~300 kDa wikipedia.org |

| Structure | Type I transmembrane protein with a large 15-repeat extracytoplasmic domain. wikipedia.orgwikipedia.org |

| M6P Binding Sites | Domains 3, 5, and 9 wikipedia.org |

| IGF2 Binding Site | Domain 11 wikipedia.org |

| Function | Trafficking of M6P-tagged enzymes from the Golgi to the lysosome and clearance of extracellular IGF2. wikipedia.org |

Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR)

The cation-dependent mannose 6-phosphate receptor (CD-MPR) is a smaller glycoprotein, with a molecular weight of approximately 46 kDa. wikipedia.org It functions as a homodimer, with each monomer containing a single M6P binding site within its 157-amino acid extracytoplasmic domain. wikipedia.orgebi.ac.uk As its name suggests, the binding of M6P to the CD-MPR is enhanced in the presence of divalent cations, such as manganese (Mn²⁺). wikipedia.org The CD-MPR is primarily involved in the intracellular trafficking of lysosomal enzymes from the trans-Golgi network to the endosomes. nih.gov

| Feature | Description |

| Alternate Names | 46 kDa mannose 6-phosphate receptor, M6PR wikipedia.org |

| Molecular Weight | ~46 kDa wikipedia.org |

| Structure | Type I transmembrane protein that functions as a homodimer. wikipedia.orgebi.ac.uk |

| M6P Binding Sites | One per monomer ebi.ac.uk |

| Cation Requirement | Binding is enhanced by divalent cations (e.g., Mn²⁺). wikipedia.org |

| Function | Transport of M6P-tagged acid hydrolase precursors from the Golgi to the lysosome. wikipedia.org |

Homology and Evolutionary Relationships of MPRs

The CI-MPR and CD-MPR are structurally distinct but share a common evolutionary origin, as evidenced by the homology between their extracytoplasmic domains. wikipedia.org The 15 repeats of the CI-MPR's extracellular domain are each homologous to the single extracytoplasmic domain of the CD-MPR. wikipedia.org This suggests that the larger CI-MPR likely arose through gene duplication and fusion events from an ancestral gene similar to that of the CD-MPR. This evolutionary relationship underscores the fundamental importance of the M6P binding domain in the function of both receptors. The presence of two distinct MPRs in most cell types suggests that they may have evolved to recognize and sort different, though overlapping, subsets of lysosomal hydrolases, providing a more robust and efficient targeting system. nih.gov

Ligand Binding and Dissociation Dynamics of MPRs

The ability of MPRs to bind their M6P-containing ligands in the trans-Golgi network and subsequently release them in the more acidic environment of the late endosomes is crucial for the proper trafficking of lysosomal enzymes. This dynamic process is primarily regulated by pH.

pH-Dependent Ligand Binding and Release

Both the CI-MPR and CD-MPR exhibit optimal ligand binding at a slightly acidic pH of 6.5 to 6.7, which is characteristic of the trans-Golgi network. wikipedia.orgwikipedia.org As the vesicles containing the MPR-ligand complexes mature into late endosomes, the internal pH drops to around 6.0 and can become even more acidic. wikipedia.org This decrease in pH triggers a conformational change in the MPRs, leading to the dissociation of the M6P-tagged hydrolases. wikipedia.org The CD-MPR, in particular, shows a sharp decrease in binding affinity below pH 6.0. nih.gov This pH-dependent release mechanism ensures that the lysosomal enzymes are delivered to the appropriate compartment and that the receptors can be recycled back to the Golgi for another round of transport. wikipedia.org

| Receptor | Optimal Binding pH | Release pH |

| CI-MPR | 6.5 - 6.7 wikipedia.orgwikipedia.org | < 6.0 wikipedia.org |

| CD-MPR | ~6.5 nih.gov | < 6.0 wikipedia.orgnih.gov |

Multiple Mannose 6-Phosphate Binding Sites on CI-MPR

The cation-independent mannose 6-phosphate receptor (CI-MPR) is a large, type I transmembrane glycoprotein with an extensive extracytoplasmic region composed of 15 homologous domains. nih.gov Within this region, multiple distinct binding sites for mannose 6-phosphate (M6P) have been identified, enabling the receptor to efficiently capture a wide array of lysosomal hydrolases. nih.govwikipedia.org

Research has pinpointed functional M6P binding sites within domains 3, 5, and 9 of the CI-MPR. nih.govwikipedia.org More recent studies have also identified a fourth carbohydrate-binding site in domain 15. nih.gov These domains work in concert to ensure the effective targeting of lysosomal enzymes. For instance, domain 3 requires the presence of domains 1 and 2 to achieve high-affinity binding. nih.gov In contrast, domain 9 can bind to lysosomal enzymes with high affinity on its own. nih.gov

The different binding sites exhibit distinct specificities for various phosphorylated N-glycan structures. Domain 5, for example, shows a preference for the phosphodiester M6P-N-acetylglucosamine (GlcNAc), which allows the receptor to capture lysosomal enzymes that may have missed the final processing step in the Golgi apparatus. nih.govwikipedia.org This multiplicity and diversity of binding sites likely contribute to the CI-MPR's superior efficiency in lysosomal enzyme targeting compared to the smaller, cation-dependent mannose 6-phosphate receptor (CD-MPR). nih.gov

| Domain | Binding Characteristics | Reference |

|---|---|---|

| Domain 3 | Requires domains 1 and 2 for high-affinity binding. | nih.gov |

| Domain 5 | Binds preferentially to M6P-N-acetylglucosamine (phosphodiester). | nih.govwikipedia.org |

| Domain 9 | Binds lysosomal enzymes with high affinity independently. | nih.gov |

| Domain 15 | Identified as a fourth carbohydrate-binding site, capable of binding both phosphomonoester and phosphodiester-containing glycans. | nih.gov |

Interactions with Non-Mannose 6-Phosphate Ligands (e.g., IGF-II)

Beyond its critical role in lysosomal enzyme transport, the CI-MPR is a multifunctional receptor that interacts with several other ligands in a mannose 6-phosphate-independent manner. nih.gov The most extensively studied of these is insulin-like growth factor II (IGF-II), leading to the receptor also being known as the IGF-II receptor. nih.govnih.gov

The binding site for IGF-II has been mapped to domain 11 of the CI-MPR, a location distinct from the M6P-binding domains. nih.govescholarship.org The interaction is further stabilized by residues within domain 13, which increase the binding affinity approximately tenfold. nih.gov The binding of IGF-II and M6P-containing ligands to the CI-MPR occurs at different sites, and the addition of mannose 6-phosphate does not interfere with IGF-II binding. nih.gov Interestingly, research suggests that the binding of IGF-II can act as an allosteric inhibitor of lysosomal enzyme binding by inducing global conformational changes in the receptor. escholarship.org

The CI-MPR also interacts with other non-M6P ligands, including:

Urokinase-type plasminogen activator receptor (uPAR) and plasminogen , with binding sites located in domain 1. nih.gov

Retinoic acid nih.gov

Serglycin nih.gov

Heparanase nih.gov

These interactions highlight the diverse cellular functions of the CI-MPR beyond its canonical role in lysosomal targeting.

Intracellular Trafficking of Mannose 6-Phosphate Receptors and Lysosomal Hydrolases

The journey of lysosomal hydrolases to the lysosome is a highly regulated process involving the trafficking of mannose 6-phosphate receptors (MPRs) between different cellular compartments.

Trans-Golgi Network to Endosome Transport

Newly synthesized lysosomal enzymes, tagged with mannose 6-phosphate (M6P) in the cis-Golgi, are recognized by MPRs in the trans-Golgi network (TGN). wikipedia.orgbio-techne.com The MPR-lysosomal enzyme complexes are then sorted and packaged into transport vesicles destined for the endosomal system. wikipedia.orgoup.com This transport is a crucial step in diverting these hydrolases away from the secretory pathway. wikipedia.org The binding of MPRs to their ligands is most efficient at the slightly acidic pH of the TGN (pH 6.0-7.0). wikipedia.org Upon arrival in the more acidic environment of the late endosomes, the low pH facilitates the dissociation of the hydrolase from the receptor. wikipedia.orgwikipedia.org The hydrolases are then delivered to lysosomes, while the now-unbound MPRs are recycled back to the TGN for another round of transport. nih.govoup.com

Clathrin-Coated Vesicle Formation

The transport of MPR-lysosomal enzyme complexes from the TGN to endosomes is mediated by clathrin-coated vesicles. nih.govnih.gov The formation of these vesicles is a multi-step process initiated by the recruitment of adaptor proteins and clathrin to the TGN membrane. nih.govnih.gov The Golgi-specific assembly protein AP-1 plays a key role in this process, linking the cytoplasmic tails of the MPRs to the clathrin coat. nih.gov The expression levels of MPRs directly influence the amount of AP-1 recruited to the TGN membranes and incorporated into the forming clathrin-coated vesicles. nih.gov This ensures the efficient segregation and packaging of the MPR-hydrolase complexes into vesicles for transport to the endosomes. nih.gov

Receptor Recycling Pathways

After releasing their cargo in the late endosomes, the mannose 6-phosphate receptors (MPRs) are recycled back to the trans-Golgi network (TGN) to participate in further rounds of enzyme transport. wikipedia.orgnih.gov This retrograde transport is essential for maintaining the pool of available receptors in the TGN and ensuring the continuous sorting of lysosomal enzymes. researchgate.net Several molecular machineries have been implicated in this recycling process, including the Rab9 GTPase and the retromer complex. researchgate.netbiorxiv.org The Rab9 protein, for instance, is known to facilitate the recycling of MPRs from late endosomes back to the TGN. researchgate.net Disruptions in these recycling pathways can lead to the mis-sorting and secretion of lysosomal enzymes. researchgate.net MPRs also traffic through the endocytic pathway, cycling between the plasma membrane, early endosomes, and late endosomes before returning to the TGN. researchgate.netnih.gov

Extracellular Recapture of Mannose 6-Phosphate-Tagged Proteins

A portion of the cation-independent mannose 6-phosphate receptor (CI-MPR) population, estimated to be around 10-20%, is located on the cell surface. wikipedia.org This cell-surface pool of CI-MPRs plays a crucial role in the recapture of extracellular M6P-tagged lysosomal enzymes that may have been secreted. wikipedia.orgm6ptherapeutics.com The CI-MPR can bind to these extracellular ligands and internalize them through receptor-mediated endocytosis. wikipedia.orgresearchgate.net This process is facilitated by a sorting signal in the cytoplasmic tail of the CI-MPR, which promotes rapid internalization. wikipedia.org Once internalized, the receptor-ligand complex is transported to endosomes, where the acidic pH causes the dissociation of the enzyme, which is then delivered to the lysosome. wikipedia.orgwikipedia.org This recapture mechanism is not only a way to salvage secreted lysosomal enzymes but is also the principle behind enzyme replacement therapy for certain lysosomal storage diseases, where synthetic enzymes with M6P tags are administered to be taken up by cells. wikipedia.orgm6ptherapeutics.com

Broader Roles of Mannose 6-Phosphate Tagging Beyond Lysosomal Hydrolases

While the quintessential role of mannose 6-phosphate (M6P) is to tag lysosomal hydrolases for their transport from the Golgi apparatus to the lysosome, emerging research has uncovered a broader scope for this signaling pathway. embopress.orgnih.gov The M6P modification system is not exclusively reserved for soluble lysosomal enzymes but also functions as a quality control mechanism, targeting certain Golgi-resident proteins for degradation. embopress.orgnih.gov This expansion of the M6P pathway's function highlights its integral role in maintaining cellular homeostasis beyond the biogenesis of lysosomes.

Lysosomal Degradation of Golgi-Resident Glycosyltransferases (e.g., B4GALT5)

A significant finding in this context is the discovery that the M6P pathway mediates the lysosomal degradation of specific Golgi-resident enzymes, such as the glycosyltransferase B4GALT5 (Beta-1,4-Galactosyltransferase 5). embopress.orgnih.gov This process serves as a form of Golgi quality control, removing enzymes that may have moved too far through the Golgi stack. embopress.orgnih.gov

The mechanism involves the same enzymatic machinery responsible for tagging lysosomal hydrolases. The N-acetylglucosamine-1-phosphotransferase (GNPT) complex, located in the cis-Golgi, recognizes and attaches an M6P modification to B4GALT5. embopress.orgnih.gov This M6P-tagged glycosyltransferase is then recognized by M6P receptors in the trans-Golgi network. embopress.orgnih.gov This recognition event diverts B4GALT5 from its normal residence within the Golgi and packages it into transport vesicles destined for the lysosome, where it is subsequently degraded. embopress.orgnih.gov

Experimental evidence has demonstrated that disruption of the M6P pathway leads to the accumulation and hypersecretion of B4GALT5. embopress.orgnih.gov Studies have shown that when key components of the M6P tagging machinery, such as GNPT or the accessory protein LYSET, are absent or inhibited, B4GALT5 is no longer efficiently targeted for lysosomal degradation. embopress.orgnih.gov Instead, its catalytic domain is often cleaved by the intramembrane protease SPPL3 and secreted from the cell. embopress.orgnih.gov

Table 1: Key Proteins in the M6P-Dependent Degradation of B4GALT5

| Protein | Function in the Pathway | Consequence of Deficiency/Inhibition |

|---|---|---|

| beta-D-mannose 6-phosphate | The chemical tag that marks B4GALT5 for lysosomal delivery. | B4GALT5 is not recognized by M6P receptors and avoids lysosomal degradation. |

| B4GALT5 | A Golgi-resident galactosyltransferase that is a substrate for M6P-tagging and subsequent lysosomal degradation. | In the absence of M6P tagging, B4GALT5 is hypersecreted from the cell. embopress.orgnih.gov |

| GNPT (N-acetylglucosamine-1-phosphotransferase) | The enzyme complex in the cis-Golgi that catalyzes the addition of the M6P tag to B4GALT5. embopress.orgfrontiersin.org | Loss of GNPT function leads to the failure of M6P tagging and subsequent hypersecretion of B4GALT5. embopress.orgnih.gov |

| LYSET | A small membrane protein required for the correct localization and function of the GNPT complex within the Golgi. embopress.org | Loss of LYSET results in the mislocalization of GNPT, preventing M6P tagging and leading to B4GALT5 hypersecretion. embopress.orgnih.gov |

| M6P Receptors | Transmembrane proteins in the trans-Golgi network that recognize and bind to M6P-tagged proteins, directing them to the lysosome. embopress.orgnih.govresearchgate.net | If M6P tagging is absent, these receptors cannot bind B4GALT5 to divert it to the lysosome. |

| SPPL3 (Signal Peptide Peptidase-Like 3) | An intramembrane protease that can cleave the catalytic domain of Golgi-resident enzymes like B4GALT5, leading to their secretion. embopress.orgnih.gov | When M6P-dependent degradation is inhibited, SPPL3-dependent cleavage and secretion of B4GALT5 increase. embopress.orgnih.gov |

This regulatory process underscores a novel dimension of the M6P pathway, connecting protein targeting with Golgi quality control. embopress.orgnih.gov The identification of B4GALT5 as a substrate for this degradation pathway suggests that other Golgi-resident proteins may also be regulated in a similar manner, opening new avenues for research into the maintenance of Golgi integrity and function.

Metabolic Pathways Involving Beta D Mannose 6 Phosphate

Biosynthesis of Mannose 6-Phosphate

The primary route for the formation of mannose 6-phosphate within cells is through the phosphorylation of D-mannose. This can be achieved by different types of kinases, utilizing various phosphate (B84403) donors.

Phosphorylation of D-Mannose by Hexokinases

Hexokinases, the enzymes responsible for phosphorylating hexoses, catalyze the transfer of a phosphate group from ATP to D-mannose, yielding mannose 6-phosphate. Studies on mammalian hexokinases have revealed a specific anomeric preference. In rat parotid or pancreatic islet homogenates, hexokinase demonstrates a higher affinity for the alpha-anomer of D-mannose. nih.gov However, this higher affinity is coupled with a lower maximal velocity (Vmax) compared to the phosphorylation of the beta-anomer of D-mannose. nih.gov This anomeric specificity of mammalian hexokinase for D-mannose is similar to its specificity for D-glucose. nih.gov

| Anomer of D-Mannose | Affinity (Km) | Maximal Velocity (Vmax) |

|---|---|---|

| α-D-mannose | Lower (Higher Affinity) | Lower |

| β-D-mannose | Higher (Lower Affinity) | Higher |

Enzymatic Synthesis Utilizing Polyphosphate-Dependent Mannose Kinase

An alternative and cost-effective method for the synthesis of mannose 6-phosphate involves the use of polyphosphate-dependent mannose kinase from bacteria such as Arthrobacter species. mdpi.comresearchgate.net This enzymatic method utilizes inorganic polyphosphate as the phosphate donor, which is significantly less expensive than ATP. mdpi.comresearchgate.net Research has demonstrated that this process can be highly efficient, with conversion rates of D-mannose to mannose 6-phosphate reaching up to 99.17% under optimized conditions. mdpi.comresearchgate.net

The optimal conditions for this enzymatic synthesis have been extensively studied. For the polyphosphate-dependent mannose kinase from Arthrobacter sp. KM, the highest conversion efficiency was achieved at a temperature of 30°C and a pH of 8.5. mdpi.com The reaction progresses rapidly within the first hour, with conversion efficiency reaching over 50%, and plateaus after approximately 12 hours. mdpi.comresearchgate.net

| Parameter | Optimal Value/Condition |

|---|---|

| Enzyme Source | Arthrobacter sp. KM |

| Phosphate Donor | Inorganic Polyphosphate ((NaPO3)6) |

| Substrate (Mannose) Concentration | 20 g/L |

| Polyphosphate Concentration | 60 g/L |

| Metal Ion Cofactor | 5 mM MgCl2 |

| Temperature | 30°C |

| pH | 8.5 |

| Maximal Conversion Efficiency | 99.17% |

Interconversion with Fructose (B13574) 6-Phosphate

Mannose 6-phosphate can be reversibly isomerized to fructose 6-phosphate, a key intermediate in the glycolytic pathway. This reaction is catalyzed by the enzyme phosphomannose isomerase.

Phosphomannose Isomerase (PMI/MPI) Catalysis

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial enzyme that facilitates the interconversion of mannose 6-phosphate (M6P) and fructose 6-phosphate (F6P). wikipedia.org This reversible isomerization provides a direct link between mannose metabolism and glycolysis. wikipedia.org

PMI is a zinc-dependent metalloenzyme. nih.govresearchgate.net The catalytic mechanism is thought to proceed through the formation of a cis-enediol intermediate. nih.govresearchgate.net The reaction involves the opening of the pyranose ring of mannose 6-phosphate, followed by a proton transfer from the C2 to the C1 atom, and subsequent ring closure to form the furanose ring of fructose 6-phosphate. nih.govresearchgate.net

The zinc ion is essential for the enzyme's activity and is believed to be crucial for substrate binding. nih.govresearchgate.net Site-directed mutagenesis studies of PMI from Salmonella typhimurium have identified several key amino acid residues involved in catalysis. Lys86 is proposed to act as the catalytic base, responsible for abstracting a proton during the isomerization reaction. nih.govresearchgate.net Other highly conserved residues, such as Lys132 and Arg274, also play important roles in the catalytic function of the enzyme. nih.govresearchgate.net In Type I phosphomannose isomerases, studies on the enzyme from Candida albicans suggest that following the ring-opening of β-M6P, which is facilitated by a zinc-coordinated water molecule and Gln111, Lys136 is the likely catalytic base involved in the proton transfer between C1 and C2 of the substrate. nih.gov

Phosphomannose isomerase exhibits a high degree of substrate specificity. The enzyme from Bacillus subtilis shows activity towards aldose substrates that have hydroxyl groups at the C-2 and C-3 positions oriented in the same direction. nih.gov

A key aspect of PMI's specificity is its preference for the anomer of its substrate. Research has shown that phosphomannose isomerase displays a high degree of selectivity for the beta-anomer of D-mannose 6-phosphate. wikipedia.org The alpha-anomer of M6P shows no activity and may even act as an inhibitor of the enzyme. wikipedia.org

| Substrate/Anomer | Enzyme Activity |

|---|---|

| β-D-mannose 6-phosphate | High |

| α-D-mannose 6-phosphate | None (Potential Inhibitor) |

Comparison with Phosphoglucose (B3042753) Isomerase

Phosphomannose isomerase (PMI) and phosphoglucose isomerase (PGI) are both aldose-ketose isomerases that catalyze the reversible interconversion of a hexose-6-phosphate to fructose 6-phosphate. While PMI acts on mannose 6-phosphate, PGI utilizes glucose 6-phosphate. Despite catalyzing analogous reactions, these enzymes exhibit key differences in their structure and substrate specificity.

The catalytic mechanism for both enzymes is believed to proceed through a cis-enediol intermediate. This involves a ring-opening step followed by proton abstraction and transfer to generate the intermediate, which is then converted to the ketose product before ring closure. nih.gov

A significant structural distinction lies in the active site, which accounts for their different substrate specificities. In many PGIs, a glutamine residue is present in the active site. In contrast, dual-specificity PGI/PMI enzymes found in some archaea possess a threonine residue at the equivalent position. acs.org This substitution creates additional space in the active site of PMI, which is necessary to accommodate the different stereochemistry of mannose 6-phosphate at the C2 position. nih.gov This extra space allows for the required rotation of the C2-C3 bond in mannose 6-phosphate to form the cis-enediol intermediate, a conformation that is sterically hindered in the active site of most PGIs. acs.orgresearchgate.net

Furthermore, PMI is typically a metalloenzyme, requiring a zinc ion (Zn2+) for its catalytic activity, which is not a characteristic of PGI. pnas.orgdntb.gov.ua The zinc ion is thought to be crucial for substrate binding. wikipedia.org

| Feature | Phosphomannose Isomerase (PMI) | Phosphoglucose Isomerase (PGI) |

|---|---|---|

| Substrate | beta-D-mannose 6-phosphate | alpha-D-glucose 6-phosphate |

| Product | D-fructose 6-phosphate | D-fructose 6-phosphate |

| Catalytic Mechanism | Proceeds via a cis-enediol intermediate | Proceeds via a cis-enediol intermediate nih.gov |

| Key Active Site Residue | Threonine (in dual-specificity enzymes) allowing for more space acs.org | Glutamine (in many species) acs.org |

| Cofactor Requirement | Typically requires Zn2+ pnas.orgdntb.gov.ua | Generally does not require a metal cofactor |

Regulation of PMI Activity and its Cellular Impact

The activity of phosphomannose isomerase (PMI) is crucial for cellular homeostasis, and its regulation is tied to the metabolic state of the cell. The reversible nature of the reaction it catalyzes—the interconversion of mannose 6-phosphate and fructose 6-phosphate—allows it to respond to the availability of these substrates, which are intermediates in glycolysis. nih.gov

In conditions of glucose starvation, some cancer cells, such as those in leukemia, have been shown to utilize mannose as an energy source. These cells often exhibit high levels of PMI, which channels mannose 6-phosphate into glycolysis to fuel the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate pathway. researchgate.netyoutube.com Conversely, the suppression of PMI expression or an overload of mannose that exceeds the enzyme's capacity can inhibit the growth of these cancer cells. researchgate.netx-mol.net

The cellular impact of PMI activity is significant, particularly in the context of glycosylation. By converting fructose 6-phosphate to mannose 6-phosphate, PMI provides the initial precursor for the synthesis of various glycoconjugates. nih.gov However, an accumulation of mannose 6-phosphate can be problematic. In yeast, for instance, an excess of mannose 6-phosphate has been shown to inhibit phosphoglucose isomerase, thereby impeding glycolysis. nih.gov

In humans, a deficiency in PMI leads to a congenital disorder of glycosylation known as MPI-CDG. nih.gov The regulation of PMI is therefore critical for balancing the metabolic flux between energy production and the biosynthesis of essential glycoconjugates. The ratio of PMI to phosphomannomutase 2 (PMM2) activity within a cell can dictate the fate of mannose 6-phosphate, with a higher ratio favoring catabolism through glycolysis and a lower ratio promoting its use in glycosylation pathways. nih.gov

Downstream Metabolic Fates of Mannose 6-Phosphate

Once synthesized, this compound can be directed into several critical metabolic pathways, each essential for cellular function. These pathways include the synthesis of nucleotide sugars for glycosylation, the formation of various glycoconjugates, and its entry into central energy-producing pathways.

Conversion to Mannose 1-Phosphate via Phosphomannomutase (PMM2)

A primary fate of this compound is its isomerization to beta-D-mannose 1-phosphate. This reaction is catalyzed by the enzyme phosphomannomutase 2 (PMM2). medlineplus.govwikipedia.orgcdghub.com PMM2 is a crucial enzyme in the glycosylation pathway, as mannose 1-phosphate is the direct precursor for the synthesis of GDP-mannose. medlineplus.govwikipedia.org

Mutations in the PMM2 gene that lead to reduced enzyme activity are the cause of PMM2-congenital disorder of glycosylation (PMM2-CDG), the most common congenital disorder of glycosylation. medlineplus.gov This highlights the essential role of PMM2 in providing the necessary building blocks for the synthesis of glycoconjugates.

PMM2 exhibits a higher affinity and catalytic efficiency for mannose phosphates compared to glucose phosphates. The enzyme requires a hexose (B10828440) 1,6-bisphosphate, such as mannose 1,6-bisphosphate or glucose 1,6-bisphosphate, as a cofactor for its activity. nih.gov

| Substrate | Parameter | Value |

|---|---|---|

| Mannose 1-phosphate | Vmax (relative to Glucose 1-phosphate) | ~20-fold higher |

| Km | Not specified | |

| Mannose 1,6-bisphosphate (Cofactor) | Ka | Significantly lower than for PMM1 |

| Glucose 1,6-bisphosphate (Cofactor) | Ka | Significantly lower than for PMM1 |

Involvement in Nucleotide Sugar Synthesis (e.g., GDP-Mannose)

Beta-D-mannose 1-phosphate, produced from this compound by PMM2, is subsequently converted to guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). pnas.org This reaction is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase. wikipedia.orgnih.gov The synthesis of GDP-mannose also requires guanosine triphosphate (GTP) as a substrate. pnas.org

GDP-mannose is a key activated sugar nucleotide that serves as a mannosyl donor in a multitude of glycosylation reactions. nih.govpnas.org It is essential for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. pnas.org The availability of GDP-mannose is therefore a critical regulatory point in the biosynthesis of these important cellular components.

Contribution to Glycosylation Pathways (N-linked, O-linked, C-mannosylation, GPI anchors)

The mannose residues incorporated into various glycoconjugates are primarily derived from GDP-mannose, which is synthesized from this compound.

N-linked glycosylation: GDP-mannose is a donor for the first five mannose residues in the assembly of the lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-dolichol) in the endoplasmic reticulum. reactome.org This precursor is then transferred en bloc to asparagine residues of nascent polypeptides.

O-linked glycosylation: In O-mannosylation, a mannose residue is directly attached to the hydroxyl group of serine or threonine residues. The mannosyl donor for this process is dolichol-phosphate-mannose, which is synthesized from GDP-mannose. nih.gov

C-mannosylation: This is a unique form of glycosylation where a mannose residue is attached to the indole (B1671886) C2 carbon of a tryptophan residue. The mannosyl donor for C-mannosylation is also dolichol-phosphate-mannose. nih.govdntb.gov.uafor2509.deresearchgate.net

GPI anchors: The core glycan of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell membrane, contains three mannose residues. nih.govoup.com These mannose residues are transferred from dolichol-phosphate-mannose during the biosynthesis of the GPI anchor precursor in the endoplasmic reticulum. nih.govresearchgate.net

Entry into Glycolysis and Gluconeogenesis

This compound can be reversibly converted to D-fructose 6-phosphate by the enzyme phosphomannose isomerase (PMI). researchgate.netyoutube.com D-fructose 6-phosphate is a key intermediate in both glycolysis and gluconeogenesis.

Glycolysis: By being converted to fructose 6-phosphate, mannose 6-phosphate can enter the glycolytic pathway to be metabolized for energy production. youtube.comyoutube.com Fructose 6-phosphate is subsequently phosphorylated to fructose 1,6-bisphosphate and cleaved into two three-carbon molecules that are further processed to pyruvate.

Gluconeogenesis: In the liver and kidneys, fructose 6-phosphate can be used for the synthesis of glucose via the gluconeogenic pathway. researchgate.net This is essentially the reverse of glycolysis, although some enzymatic steps are different. Fructose 6-phosphate can be converted to glucose 6-phosphate, which is then dephosphorylated to yield free glucose that can be released into the bloodstream.

This metabolic link allows the cell to utilize mannose as a fuel source when necessary and also provides a route for the synthesis of mannose from glycolytic intermediates.

Cellular Signaling and Regulatory Functions Associated with Mannose 6 Phosphate

Mannose 6-Phosphate Receptor Involvement in Signal Transduction

The signal transduction capabilities of the mannose 6-phosphate system are primarily mediated by two specialized transmembrane glycoproteins: the cation-independent mannose 6-phosphate receptor (CI-MPR) and the cation-dependent mannose 6-phosphate receptor (CD-MPR) wikipedia.org. These receptors are responsible for recognizing and binding newly synthesized lysosomal hydrolases that bear the M6P tag within the trans-Golgi Network wikipedia.org.

The binding process is highly regulated by pH. Optimal binding occurs in the relatively neutral environment of the TGN (pH 6.5–6.7), allowing the receptors to capture their cargo effectively wikipedia.orgwikipedia.org. Once the receptor-ligand complex is transported to the more acidic environment of the late endosomes (pH around 6.0), the drop in pH induces a conformational change in the receptor, causing it to release the M6P-tagged enzyme wikipedia.org. The now-empty receptors are then packaged into vesicles and recycled back to the TGN for further rounds of transport wikipedia.org.

The CI-MPR, also known as the M6P/IGF2 receptor, is a particularly versatile protein. Its large extracytoplasmic region contains 15 homologous domains, with distinct binding sites for different ligands escholarship.orgnih.gov. Domains 3, 5, and 9 are known to bind M6P, allowing the receptor to interact with a wide array of phosphorylated glycan structures on lysosomal enzymes wikipedia.orgnih.gov. Beyond its role in enzyme trafficking, the CI-MPR is multifunctional and participates in other signaling events, notably by binding Insulin-like Growth Factor II (IGF-II) nih.govnih.gov. Some evidence also suggests the receptor may be involved in signal transduction by activating G protein-coupled receptors nih.gov.

| Feature | Cation-Independent MPR (CI-MPR) | Cation-Dependent MPR (CD-MPR) |

|---|---|---|

| Alternate Names | IGF2R, ~300 kDa MPR | M6PR, ~46 kDa MPR |

| Size | ~300 kDa | ~46 kDa (functions as a dimer) |

| Cation Requirement | No | Requires divalent cations (e.g., Mn²⁺) for efficient ligand recognition |

| Primary Ligands | Mannose 6-phosphate, Insulin-like growth factor II (IGF-II) | Mannose 6-phosphate |

Role of CI-MPR in Cell Growth and Motility Regulation

The CI-MPR plays a significant role in regulating cell growth, primarily through its interaction with IGF-II wikipedia.org. IGF-II is a potent mitogen that stimulates cell proliferation and development by binding to the IGF-1 receptor openresearchlibrary.org. The CI-MPR functions as a clearance receptor, or scavenger, for IGF-II openresearchlibrary.org. Approximately 10-20% of the cell's CI-MPR population is located on the plasma membrane wikipedia.org. When at the cell surface, the CI-MPR binds to extracellular IGF-II and internalizes the complex wikipedia.org. The internalized IGF-II is then transported to lysosomes for degradation wikipedia.orgopenresearchlibrary.org.

This clearance mechanism effectively reduces the bioavailability of IGF-II, thereby downregulating its growth-promoting signals wikipedia.orgnih.gov. The physiological importance of this function has been demonstrated in animal models. Knockout mice deficient in the CI-MPR exhibit elevated levels of free IGF-II, leading to organ overgrowth and cardiac hyperplasia, which is ultimately lethal during gestation wikipedia.org. This demonstrates the CI-MPR's critical function in moderating growth signals during development wikipedia.org.

CI-MPR as a Potential Tumor Suppressor

The function of the CI-MPR in downregulating the mitogenic IGF-II pathway has led to its classification as a potential tumor suppressor protein wikipedia.orgopenresearchlibrary.orgnih.gov. By binding and clearing IGF-II, the CI-MPR prevents this growth factor from overstimulating cell proliferation via the IGF-1 receptor, a pathway often implicated in cancer wikipedia.orgresearchgate.net.

Loss of CI-MPR function can disrupt this regulatory balance, leading to increased levels of IGF-II and potentially contributing to tumorigenesis wikipedia.orgresearchgate.net. Supporting this hypothesis, studies of multiple human cancers have shown an association between the loss of CI-MPR function and tumor progression wikipedia.org. Frequent loss of heterozygosity (LOH) at the CI-MPR gene locus on chromosome 6q25-27, often accompanied by mutations in the remaining allele, has been identified in cancers of the liver and breast, among others wikipedia.orgopenresearchlibrary.org. This genetic pattern is consistent with the "two-hit hypothesis" for tumor suppressor genes, where both copies of the gene must be inactivated to contribute to cancer development wikipedia.orgyoutube.com.

Cross-Talk between Mannose 6-Phosphate and IGF-II Signaling

The CI-MPR is a unique receptor that binds two distinct classes of ligands at separate sites: M6P-containing proteins and IGF-II escholarship.orgnih.gov. The binding sites for M6P are located in domains 3, 5, 9, and 15 of the receptor's extracytoplasmic region, while IGF-II interacts with domain 11 escholarship.org. These interactions are not mutually exclusive but do influence one another, representing a form of molecular cross-talk escholarship.orgnih.gov.

Recent research indicates that IGF-II functions as an allosteric inhibitor of lysosomal enzyme binding escholarship.org. The binding of IGF-II to domain 11 is thought to induce a global conformational change in the CI-MPR, which reduces the receptor's affinity for its M6P-tagged ligands escholarship.org. Conversely, the presence of M6P-containing ligands can also affect IGF-II binding. Mannose 6-phosphate has been shown to enhance the cross-linking efficiency between IGF-II and the CI-MPR nih.gov. This suggests a complex regulatory relationship where the occupancy of one binding site modulates the function of the other, allowing the cell to balance lysosomal trafficking with growth factor regulation.

| Receptor Domain(s) | Primary Ligand | Function |

|---|---|---|

| Domains 3, 5, 9, 15 | Mannose 6-Phosphate (M6P) | Binding of lysosomal enzymes for transport |

| Domain 11 | Insulin-like Growth Factor II (IGF-II) | Binding of IGF-II for clearance and degradation |

Regulation of Lysosomal Enzyme Secretion and Distribution

The M6P pathway is the primary mechanism for the intracellular sorting and distribution of most lysosomal enzymes nih.govnih.gov. The process begins in the TGN, where M6P receptors bind to the M6P tags on newly synthesized hydrolases wikipedia.org. These receptor-enzyme complexes are then segregated into clathrin-coated vesicles that bud off from the TGN and are transported to late endosomes nih.govnih.gov.

In addition to this main biosynthetic pathway, the CI-MPR also operates a crucial "salvage" pathway wikipedia.org. If M6P-tagged enzymes accidentally bypass the TGN sorting machinery and enter the secretory pathway, they are secreted from the cell. The CI-MPRs present on the cell surface can capture these extracellular enzymes and internalize them through endocytosis, ensuring their delivery to the lysosome wikipedia.orgnih.gov.

The secretion of lysosomal enzymes is also regulated by the interplay between the two types of M6P receptors. The CI-MPR and CD-MPR compete for binding to newly synthesized M6P-containing ligands nih.gov. Evidence suggests that ligands bound to the CD-MPR (MPR 46) are more prone to be transported to a location, such as early endosomes or the plasma membrane, from which they are subsequently secreted into the extracellular medium nih.gov. In contrast, the CI-MPR is more efficient at targeting enzymes for intracellular delivery to lysosomes nih.gov. Therefore, the relative expression and ligand affinity of these two receptors can influence the balance between lysosomal enzyme retention and secretion nih.gov. In specialized polarized cells like osteoclasts, CI-MPRs and lysosomal enzymes are co-distributed along the exocytic pathway to facilitate their targeted secretion at the apical membrane for bone resorption semanticscholar.org.

Pathological Implications and Genetic Disorders Linked to Mannose 6 Phosphate Metabolism and Trafficking

Lysosomal Storage Disorders (LSDs) Manifestations

Lysosomal Storage Disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of substrates within lysosomes due to deficient enzymatic activity. In disorders of M6P metabolism, the primary defect lies not in the lysosomal enzymes themselves, but in the machinery that targets them to the lysosome. This results in the mis-sorting and secretion of multiple lysosomal hydrolases, leading to a functional deficiency within the lysosomes. The clinical manifestations are typically severe and progressive, affecting multiple organ systems.

Common clinical features include developmental delay, coarse facial features, skeletal abnormalities (dysostosis multiplex), and organomegaly (hepatosplenomegaly). The accumulation of storage material within cells leads to the characteristic histological finding of "inclusion cells."

| Affected System | Common Manifestations |

| Skeletal | Dysostosis multiplex, joint contractures, short stature |

| Neurological | Developmental delay, intellectual disability, psychomotor regression |

| Cardiopulmonary | Cardiomyopathy, valvular heart disease, recurrent respiratory infections |

| Facial | Coarse facial features, gingival hyperplasia |

| Ocular | Corneal clouding |

| Hepatosplenic | Hepatosplenomegaly |

Mucolipidosis Types II and III (I-cell Disease) Pathogenesis

Mucolipidosis (ML) types II and III are classic examples of LSDs resulting from defects in the M6P trafficking pathway. ML II, also known as I-cell disease, is the most severe form, with an early onset and a rapidly progressive course. ML III, or pseudo-Hurler polydystrophy, is a more attenuated form with a later onset and slower progression.

Genetic Defects in GNPTAB and GNPTG Subunits

The underlying cause of ML II and III is a deficiency in the enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase). This enzyme is responsible for the first, crucial step in creating the M6P marker on lysosomal enzymes. The enzyme is a complex protein composed of alpha (α), beta (β), and gamma (γ) subunits. The α and β subunits are encoded by the GNPTAB gene, while the γ subunit is encoded by the GNPTG gene.

Mutations in the GNPTAB gene cause the severe ML II phenotype and some intermediate forms of ML III. These mutations affect the catalytic activity of the enzyme. Mutations in the GNPTG gene, which is involved in recognizing the lysosomal enzymes to be tagged, typically lead to the milder ML III phenotype.

Consequences of Impaired Mannose 6-Phosphate Tagging

The failure to synthesize the M6P marker means that newly synthesized lysosomal hydrolases are not recognized by the M6P receptors in the Golgi apparatus. Consequently, instead of being sorted into transport vesicles destined for the lysosome, these enzymes are secreted from the cell. This leads to high levels of lysosomal enzymes in the plasma and other body fluids, a key diagnostic feature of ML II and III. Inside the cell, the lysosomes are deficient in a wide range of hydrolases, leading to the massive accumulation of various undigested macromolecules. This storage is responsible for the cellular dysfunction and the severe clinical phenotype observed in patients.

Craniofacial and Dental Abnormalities in Affected Models

Animal models, such as cats with a naturally occurring mutation analogous to human ML II, have been invaluable for studying the disease's progression. These models replicate many of the human symptoms, including significant craniofacial and dental abnormalities. Research has documented that affected animals exhibit a shortened facial skeleton, a domed skull, and a range of dental issues including delayed eruption of teeth, dental crowding, and malocclusion. These findings closely mirror the skeletal and facial abnormalities seen in human patients and provide a basis for understanding the developmental consequences of the M6P pathway disruption.

Role of Mannose 6-Phosphate Pathway in Neurodegeneration and Intracellular Infections

The importance of the M6P pathway extends beyond general lysosomal housekeeping. In the central nervous system, the proper functioning of this pathway is critical for neuronal health. The accumulation of storage material within neurons contributes to the progressive neurodegeneration seen in many LSDs, including those of M6P metabolism.

Furthermore, the M6P pathway is implicated in the host's interaction with intracellular pathogens. Some bacteria have evolved mechanisms to exploit this pathway to their advantage. For instance, the M6P receptors can be involved in the trafficking of pathogens or their products, influencing the course of infection.

Disorders Affecting Phosphomannose Isomerase Activity

Phosphomannose isomerase (PMI) is an enzyme that catalyzes the conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355). A deficiency in this enzyme leads to Congenital Disorder of Glycosylation type Ib (CDG-Ib), also known as MPI-CDG. This disorder is distinct from ML II and III as it affects the synthesis of N-linked oligosaccharides more broadly, not just the M6P tag for lysosomal enzymes.

Mannose 6-Phosphate in Hereditary Fructose (B13574) Intolerance

Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder stemming from a deficiency in the enzyme aldolase (B8822740) B. wikipedia.orgnih.gov This enzyme is critical for the metabolism of fructose-1-phosphate (B91348), a product of fructose breakdown. wikipedia.org In individuals with HFI, ingestion of fructose, sucrose, or sorbitol leads to a toxic accumulation of fructose-1-phosphate in tissues, primarily the liver, kidneys, and small intestine. wikipedia.orgresearchgate.net While the primary pathology of HFI is directly linked to aldolase B deficiency, a significant secondary metabolic disturbance involves the metabolism of mannose 6-phosphate.

The accumulation of fructose-1-phosphate in HFI has a direct inhibitory effect on the enzyme mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase (PMI). nih.govnih.gov This enzyme catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate. wikipedia.org The inhibition of MPI by fructose-1-phosphate disrupts the normal flux of metabolites in this pathway. nih.govnih.gov

This disruption has significant pathological implications, particularly concerning N-glycosylation, a crucial process for the proper function and stability of many proteins. nih.govnih.gov Mannose-6-phosphate is a precursor for the synthesis of nucleotide sugars required for the assembly of oligosaccharide chains that are attached to proteins during N-glycosylation. The impairment of MPI activity leads to a reduced availability of mannose-6-phosphate, thereby compromising this vital cellular process. taylorandfrancis.com

Consequently, HFI is now also recognized as a secondary congenital disorder of glycosylation (CDG). nih.gov A key clinical indicator of this compromised glycosylation pathway in untreated HFI patients is the presence of abnormal transferrin glycosylation patterns. nih.gov This can be detected through laboratory analysis and serves as a diagnostic marker for the condition. nih.gov

The table below summarizes the key molecules involved in the pathological link between Hereditary Fructose Intolerance and mannose 6-phosphate metabolism.

| Molecule | Role in Healthy Individuals | Pathological Role in Hereditary Fructose Intolerance |

| Aldolase B | Metabolizes fructose-1-phosphate into dihydroxyacetone phosphate (B84403) and glyceraldehyde. wikipedia.org | Deficient in HFI, leading to the accumulation of fructose-1-phosphate. wikipedia.orgnih.gov |

| Fructose-1-phosphate | An intermediate in fructose metabolism. wikipedia.org | Accumulates to toxic levels and inhibits mannose-6-phosphate isomerase. nih.govnih.gov |

| Mannose-6-phosphate isomerase (MPI) | Catalyzes the conversion of fructose-6-phosphate to mannose-6-phosphate. wikipedia.org | Inhibited by high levels of fructose-1-phosphate, leading to reduced mannose-6-phosphate production. nih.govnih.gov |

| beta-D-mannose 6-phosphate | A precursor for the synthesis of molecules required for N-glycosylation. taylorandfrancis.com | Depleted due to MPI inhibition, leading to defective N-glycosylation. |

| Transferrin | A blood plasma protein that undergoes N-glycosylation. | Exhibits abnormal glycosylation patterns in untreated HFI patients, serving as a diagnostic marker. nih.gov |

Advanced Research Methodologies and Analytical Approaches for Beta D Mannose 6 Phosphate

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are foundational to the qualitative and quantitative analysis of beta-D-mannose 6-phosphate. These techniques offer high resolution and sensitivity, enabling the separation and identification of M6P from complex biological matrices.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. This method relies on the differential partitioning of analytes between a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. For compounds like M6P that lack a UV chromophore, derivatization or specialized detection methods are employed. mdpi.com

One prominent HPLC-based method is high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). nih.gov This approach is highly specific, sensitive, and reproducible for quantifying M6P in glycoproteins. nih.gov The assay typically involves the acid hydrolysis of the glycoprotein (B1211001) to release M6P, followed by HPAEC-PAD analysis. nih.gov A linear relationship has been demonstrated between the amount of M6P measured and the quantity of hydrolyzed glycoprotein, with sensitivity reaching the picomole level. nih.gov

Fluorescent labeling is another strategy to enhance the detection of M6P in HPLC. M6P-containing glycans can be labeled with fluorescent tags such as 2-aminobenzoic acid (2-AA), 2-aminobenzamide (B116534) (2-AB), and 3-(acetyl-amino)-6-aminoacridine (AA-Ac). nih.govnih.gov The choice of fluorescent tag and the hydrophilicity of the elution solvent can significantly affect the analysis, particularly for bi-phosphorylated glycans. nih.govresearchgate.net

| Parameter | HPAEC-PAD | PMP-Derivatization HPLC |

| Principle | Separation of anions on an ion-exchange column at high pH with electrochemical detection. | Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by reverse-phase chromatography. |

| Sample Preparation | Acid hydrolysis of glycoproteins to release M6P. nih.gov | Derivatization of serum under alkaline conditions. nih.gov |

| Detection | Pulsed Amperometric Detection (PAD). nih.gov | UV detection at λ = 254 nm. nih.gov |

| Sensitivity | As low as 117 pmol for M6P in 2.5 µg of alpha-galactosidase. nih.gov | Linearity in the concentration range of 0.5–500 μg/mL for mannose. nih.gov |

| Analysis Time | Approximately 30 minutes. thermofisher.cn | Approximately 20 minutes. nih.gov |

This table provides a comparative overview of two HPLC-based methods for the analysis of mannose 6-phosphate.

Ultra-performance liquid chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. While specific UPLC profiling studies focused solely on this compound are not extensively detailed in the provided context, the principles of UPLC are applicable to its analysis. UPLC fingerprinting has been successfully used for the identification of components in complex mixtures, a technique that can be adapted for the metabolic profiling of phosphorylated sugars, including M6P. phcog.com The enhanced separation efficiency of UPLC would be particularly advantageous in resolving M6P from its isomers.

Capillary electrophoresis (CE) is a high-performance separation method based on the differential migration of charged analytes in a capillary under the influence of a high-voltage electric field. inflibnet.ac.inmuni.cz When coupled with laser-induced fluorescence (LIF) detection, CE-LIF becomes an exceptionally sensitive analytical tool, capable of detecting analytes at extremely low concentrations (10⁻¹⁵ to 10⁻²⁰ M). inflibnet.ac.inyoutube.com

This technique is well-suited for the analysis of a wide range of biomolecules, from small ions to large proteins. inflibnet.ac.innih.gov For the analysis of this compound, which is not naturally fluorescent, a derivatization step with a fluorescent tag would be necessary prior to CE-LIF analysis. The advantages of CE-LIF include minimal sample and solvent requirements, rapid analysis times, and high separation efficiency. inflibnet.ac.inresearchgate.net

| Feature | Description |

| Separation Principle | Differential migration of charged molecules in a capillary under a high-voltage electric field. muni.cz |

| Detection Method | Laser-induced fluorescence (LIF) for highly sensitive detection of fluorescently labeled analytes. youtube.com |

| Advantages | High sensitivity, short analysis time, minimal sample consumption, and high resolution. inflibnet.ac.innih.gov |

| Application to M6P | Requires pre-column derivatization of M6P with a fluorescent dye. |

This table summarizes the key features of Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) for the analysis of this compound.

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of molecules based on their mass-to-charge ratio. In the context of this compound analysis, MS, particularly when coupled with liquid chromatography (LC-MS), provides high specificity and sensitivity. acs.org

LC-MS/MS methods have been developed for the simultaneous analysis of multiple primary metabolites, including sugar phosphates like M6P. shimadzu.be These methods often utilize ion-pair reagents to improve the retention and separation of highly polar compounds like M6P on reversed-phase columns. shimadzu.be The high resolving power of modern mass spectrometers allows for the differentiation of M6P from its isomers, which is crucial for accurate metabolic studies. acs.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable tool, especially for the analysis of M6P-containing glycans. nih.govresearchgate.net This technique can be used to confirm the identity of glycan peaks collected from HPLC profiles. nih.govnih.gov

Colorimetric assays offer a convenient and high-throughput method for the quantification of this compound. These assays are typically based on a series of coupled enzymatic reactions that culminate in the production of a colored product, the absorbance of which is proportional to the initial amount of M6P.

One such method involves the conversion of M6P to D-fructose 6-phosphate by mannose 6-phosphate isomerase. The D-fructose 6-phosphate is then converted to D-glucose 6-phosphate by glucose 6-phosphate isomerase. Finally, D-glucose 6-phosphate is oxidized by glucose 6-phosphate dehydrogenase, which reduces a chromogenic substrate like thio-NAD⁺ to thio-NADH, detectable at 400 nm. jst.go.jpjst.go.jp This enzymatic cascade allows for the specific quantification of M6P, even in the presence of other sugars. jst.go.jp

| Enzyme | Role in the Assay |

| Mannose 6-Phosphate Isomerase (M6PI) | Converts D-mannose 6-phosphate to D-fructose 6-phosphate. jst.go.jp |

| Glucose 6-Phosphate Isomerase (G6PI) | Converts D-fructose 6-phosphate to D-glucose 6-phosphate. jst.go.jpjst.go.jp |

| Glucose 6-Phosphate Dehydrogenase (G6PD) | Oxidizes D-glucose 6-phosphate, leading to the reduction of thio-NAD⁺ and a measurable color change. jst.go.jpjst.go.jp |

This table outlines the enzymes and their functions in a typical colorimetric assay for this compound.

Enzymatic Assays and Activity Measurements

Enzymatic assays are highly specific methods used to measure the concentration of this compound or the activity of enzymes that produce or metabolize it. These assays leverage the high specificity of enzymes for their substrates.

For the quantification of M6P, enzymatic assays can be designed to measure the consumption of a substrate or the production of a product that is linked to M6P levels. For instance, the activity of N-acetylglucosamine-1-phosphotransferase (GNPT), the enzyme that synthesizes the M6P tag on lysosomal hydrolases, can be measured by quantifying the transfer of phospho-N-acetylglucosamine to a mannose residue. pnas.orgnih.govembopress.org The release of UMP in this reaction can be coupled to a phosphatase, and the resulting phosphate (B84403) can be quantified using a colorimetric reagent like BIOMOL Green. pnas.org

Furthermore, the binding of M6P-containing hydrolases to M6P receptors can be assessed using affinity chromatography. nih.gov In these assays, proteins are passed over a column with immobilized M6P receptors, and the fraction that binds and is subsequently eluted with free M6P is quantified, providing a measure of the M6P content. nih.gov

Enzymatic assays can also be used to measure M6P in biological fluids. A method for determining D-mannose in urine involves a series of enzymatic reactions where hexoses are phosphorylated, isomerized, and oxidized, leading to the generation of NADPH, which can be measured spectrophotometrically at 340 nm. researchgate.net A similar principle can be adapted for the specific measurement of M6P.

Phosphomannose Isomerase Activity Assays

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate (B1210287). wikipedia.orgnih.gov Assaying its activity is fundamental to studying carbohydrate metabolism and certain congenital disorders of glycosylation.

A common method for determining PMI activity is the continuous spectrophotometric rate determination assay . sigmaaldrich.com This coupled enzyme assay operates by measuring the rate of NADPH formation, which is proportional to the PMI activity. The fructose-6-phosphate produced by PMI is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm. sigmaaldrich.comnih.gov

Table 1: Components of a Spectrophotometric Phosphomannose Isomerase Assay

| Component | Function |

|---|---|

| D-Mannose 6-Phosphate | Substrate for Phosphomannose Isomerase |

| Phosphoglucose Isomerase (PGI) | Converts Fructose-6-Phosphate to Glucose-6-Phosphate |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Oxidizes Glucose-6-Phosphate |

| NADP+ | Coenzyme that is reduced to NADPH |

| Buffer (e.g., Triethanolamine HCl or HEPES) | Maintains optimal pH |

Another approach is a colorimetric assay , which measures the formation of fructose-6-phosphate from mannose-6-phosphate. nih.govacs.org This method involves incubating the enzyme with its substrate, and then quantifying the resulting ketose (fructose-6-phosphate) using a colorimetric reaction. nih.govacs.org

Phosphomannomutase Activity Assays

Phosphomannomutase (PMM) catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate, a critical step in the synthesis of GDP-mannose. nih.govresearchgate.net Deficiencies in PMM activity are associated with Congenital Disorders of Glycosylation, Type Ia (CDG-Ia). nih.gov

The traditional assay for PMM is a coupled enzyme spectrophotometric assay . nih.gov This method typically measures the reduction of NADP+ to NADPH. It uses mannose-1-phosphate as the substrate, and the resulting mannose-6-phosphate is converted to fructose-6-phosphate by phosphomannose isomerase. This is then followed by the same enzymatic cascade used in the PMI assay to produce NADPH. nih.gov However, this method can have limitations in terms of accuracy and reproducibility. nih.gov

A more direct and sensitive method for assaying PMM activity is high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) . nih.gov This technique directly measures the conversion of mannose-1-phosphate to mannose-6-phosphate. nih.gov The HPAEC-PAD assay has demonstrated increased utility in clinical settings for diagnosing CDG-Ia and identifying heterozygotes, as it shows no overlap in PMM activity between patients, carriers, and controls. nih.gov

Table 2: Comparison of Phosphomannomutase Assay Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Spectrophotometric | Coupled enzyme system measuring NADPH production. nih.gov | Widely available equipment. | Indirect measurement, potential for interference, lower accuracy. nih.gov |

Glycoproteomic and Oligosaccharide Characterization

The characterization of mannose 6-phosphate-bearing glycans is essential for understanding their roles in cellular trafficking, particularly the targeting of lysosomal enzymes.

The identification of N-glycans carrying the M6P modification is a significant analytical challenge. acs.orgnih.gov A combination of advanced analytical techniques is often employed for this purpose. These include:

Ultra-Performance Liquid Chromatography (UPLC) with a hydrophilic interaction liquid chromatography (HILIC) phase is used for high-resolution separation of M6P-containing glycans. acs.orgresearchgate.net

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) provides a rapid and sensitive method for separating fluorescently labeled N-glycans. acs.orgresearchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation of M6P-bearing glycans. researchgate.net

Identifying the specific asparagine (Asn) residues on a protein that are modified with M6P-containing N-glycans is crucial for a complete understanding of its function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for site-specific glycoproteomic analysis. nih.gov This technique allows for the identification of specific N-glycosylation sites and the characterization of the attached glycan structures, including those bearing M6P. nih.govnih.gov For instance, in the analysis of recombinant idursulfase beta, LC-MS/MS was used to identify that Asn221 and Asn255 were fully phosphorylated, while Asn90 and Asn512 showed partial phosphorylation. nih.gov

A multidimensional approach combining exoglycosidase digestion and anion exchange fractionation is used for the detailed structural characterization of M6P-bearing glycans. acs.orgnih.gov

Exoglycosidase digestion involves the sequential use of specific enzymes that cleave terminal monosaccharides from the non-reducing end of an oligosaccharide. nih.govnih.gov The resistance of certain peaks to digestion can suggest the presence of a blocking group, such as the M6P tag. acs.orgnih.gov

Weak anion exchange fractionation is employed to separate glycans based on their charge, effectively isolating the negatively charged M6P-containing oligosaccharides. acs.orgnih.gov

This combined approach, often followed by techniques like UPLC or CE-LIF, allows for the qualitative and semi-quantitative structural characterization of M6P-containing oligosaccharides. acs.orgnih.gov

Selective enrichment of phosphorylated oligosaccharides is a key step in their analysis. Affinity purification is a powerful technique for this purpose. thermofisher.com A common method involves the use of a mixed oxide affinity resin, such as a combination of Titanium Dioxide (TiO2) and Zirconium Dioxide (ZrO2) . acs.orgsigmaaldrich.com This type of resin facilitates the selective enrichment of oligosaccharides bearing mono- or di-phosphoesters. acs.orgsigmaaldrich.com Following enrichment, the M6P tag can be confirmed by digestion with alkaline phosphatase, which removes the phosphate group. acs.orgnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fructose (B13574) 6-phosphate |

| Glucose 6-phosphate |

| Mannose-1-phosphate |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) |

| Reduced nicotinamide adenine dinucleotide phosphate (NADPH) |

Cell-Based and In Vitro Research Models

Advanced research methodologies and analytical approaches are crucial for dissecting the intricate mechanisms of this compound (M6P) trafficking and its associated disorders. In vitro and cell-based models provide controlled environments to investigate the molecular players and dynamic processes involved in the M6P pathway. These models allow for precise manipulation and real-time observation, offering insights that are often difficult to obtain from more complex in vivo systems.

Genetically-Encoded Fluorescence-Based Reporters for Pathway Tracking

Conventional tools for assessing the trafficking of lysosomal hydrolases via the M6P pathway have limitations in providing a comprehensive spatiotemporal understanding. nih.govmolbiolcell.orgnih.gov To overcome these challenges, researchers have developed genetically-encoded fluorescence-based reporters. nih.govmolbiolcell.orgnih.govjncasr.ac.in These reporters typically consist of a lysosomal hydrolase tagged with both pH-sensitive and pH-insensitive fluorescent proteins. nih.govmolbiolcell.orgnih.gov This dual-reporter system allows for the real-time monitoring of the hydrolase's journey from the endoplasmic reticulum to the lysosomes. molbiolcell.org

The functionality of these reporters has been validated across various cell types and under different physiological and pathophysiological conditions. nih.govmolbiolcell.orgjncasr.ac.in For instance, they can detect disruptions in hydrolase trafficking induced by pharmacological agents or the presence of intracellular protein aggregates. nih.govmolbiolcell.orgnih.gov A significant advantage of these reporters is their utility in large-scale screens to identify genetic and pharmacological modulators of the M6P pathway, which could have therapeutic potential. nih.govmolbiolcell.org

One such reporter system demonstrated substantial colocalization with both cation-dependent (CD-M6PR) and cation-independent (CI-M6PR) mannose 6-phosphate receptors, confirming that its trafficking is mediated by the M6P pathway. molbiolcell.org

Pulse-Chase Labeling Techniques for Biosynthesis and Trafficking Studies

Pulse-chase labeling is a powerful technique to study the biosynthesis, maturation, and trafficking of proteins, including those in the M6P pathway. researchgate.net This method involves labeling a cohort of newly synthesized proteins with a "pulse" of a labeled precursor, followed by a "chase" with an unlabeled precursor. This allows researchers to follow the fate of the labeled proteins over time.

In the context of the M6P pathway, pulse-chase experiments using radiolabeled amino acids have been instrumental in elucidating the transport kinetics of lysosomal hydrolases like cathepsin D. nih.gov For example, researchers have used this technique to measure the rate at which newly synthesized M6PRs and cathepsin D appear in multivesicular bodies (MVBs). nih.gov

More recent advancements include the use of inducible reporters in pulse-chase analyses. molbiolcell.org For instance, HeLa cells transfected with an inducible reporter for a lysosomal hydrolase were pulsed with doxycycline (B596269) for 2 hours, followed by a chase period of up to 24 hours. molbiolcell.org This allowed for the quantification of the reporter's delivery to lysosomes over time. molbiolcell.org The results showed that approximately 50% of the hydrolases were delivered to lysosomes by 12 hours and 80% by 24 hours. molbiolcell.org

These studies have revealed that the complete trafficking of some lysosomal enzymes, such as cathepsins D and H, can take approximately 2 to 9 hours. molbiolcell.org Pulse-chase experiments with transport-impaired mouse lymphoma cells have also demonstrated that the initial phosphorylation of acid hydrolases occurs in a pre-Golgi compartment. nih.gov

| Chase Time (hours) | Reporter Puncta per Cell (sfGFP+mCherry+) | Percentage of Hydrolases in Lysosomes |

| 0 | ~40 | ~20% |

| 6 | ~25 | Not specified |

| 12 | ~15 | ~50% |

| 18 | ~10 | Not specified |

| 24 | ~5 | ~80% |

Immunoprecipitation for Receptor and Ligand Analysis

Immunoprecipitation is a valuable technique for isolating specific proteins and their binding partners from a complex mixture, such as a cell lysate. This method is widely used to study the interactions between M6P receptors and their ligands.

Researchers have employed immunoprecipitation to analyze the binding of newly synthesized M6PRs and cathepsin D to isolated multivesicular bodies. nih.gov This allows for the quantification of these proteins in specific subcellular compartments. Furthermore, immunoprecipitation assays have been used to determine the binding specificities of the two types of M6P receptors, the cation-dependent (CD-MPR) and the cation-independent (CI-MPR). researchgate.net

Cell Lines with Modified Mannose 6-Phosphate Receptor Expression

Different cell lines exhibit varying levels of M6P receptor expression, which can be exploited to study the roles of each receptor in lysosomal enzyme trafficking. For example, studies on breast cancer cell lines have shown distinct M6P receptor expression profiles.

MCF-7 cells, for instance, have higher levels of CD-MPR compared to other breast-derived cell lines like MCF-10A and MDA-MB-231. nih.gov Conversely, MCF-7 cells show the lowest levels of CI-MPR. nih.gov This differential expression suggests that the two receptors may have alternative roles in the trafficking of M6P-containing enzymes and that their expression might be cross-regulated. nih.gov The high expression of CD-MPR in MCF-7 cells correlates with high levels of cathepsin D, indicating its potential importance in the proper localization of this enzyme in certain breast cancer cells. nih.gov

| Cell Line | CD-MPR Expression | CI-MPR Expression |

| MCF-7 | High | Low |

| MCF-10A | Lower than MCF-7 | Not specified |

| MDA-MB-231 | Lower than MCF-7 | Not specified |

Future Directions and Emerging Research Areas

Elucidating Uncharacterized Aspects of Mannose 6-Phosphate Pathway Regulation

The synthesis of the M6P recognition marker is a highly specific process, initiated in the cis-Golgi apparatus. wikipedia.orgnih.gov The central enzyme, UDP-N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase or GNPT), recognizes and modifies lysosomal hydrolases destined for the lysosome. nih.govresearchgate.netembopress.org While the core machinery is known, the precise mechanisms governing the regulation of the GNPT complex and other pathway components remain an active area of inquiry.